

# A Guide to Inter-laboratory Comparisons of Volatile Organic Compound Analysis

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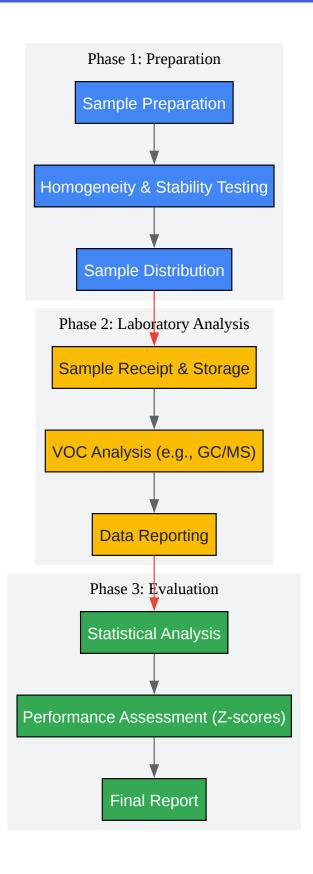
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data is paramount. This is particularly crucial in the analysis of volatile organic compounds (VOCs), where minute variations in methodology can lead to significant discrepancies in results. Inter-laboratory comparison studies, such as proficiency testing (PT) and round-robin studies, are essential tools for evaluating and improving the quality of VOC analysis. This guide provides an objective comparison of laboratory performance in VOC analysis, supported by experimental data and detailed methodologies, to help you navigate the complexities of these studies.

# Understanding the Framework of Inter-laboratory VOC Analysis

Inter-laboratory comparisons for VOCs are designed to assess the proficiency of participating laboratories in identifying and quantifying these compounds in a given sample. A common approach is a "round-robin" or proficiency test, where a central organizing body prepares and distributes identical, well-characterized samples to multiple laboratories. Each laboratory then analyzes the samples using their own standard operating procedures or a prescribed method. The results are collected and statistically analyzed to evaluate the performance of each laboratory against the group and a reference value.

A typical workflow for such a study is outlined below:





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**Figure 1:** Workflow of an Inter-laboratory Comparison for VOC Analysis.



## **Comparing Performance: A Case Study**

To illustrate how laboratory performance is evaluated, we will refer to a representative interlaboratory study. In this example, a set of laboratories was tasked with analyzing a building material sample spiked with a known concentration of several VOCs. The primary analytical technique used was Gas Chromatography-Mass Spectrometry (GC-MS).

#### **Data Presentation**

The performance of each laboratory is often assessed using a statistical metric called a "z-score." A z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean of all participating laboratories. A z-score between -2 and +2 is generally considered satisfactory[1].

Table 1: Inter-laboratory Comparison of VOC Emission Testing - Z-Scores

Laboratory ID	Toluene (z- score)	Ethylbenzene (z-score)	Xylene (z- score)	Styrene (z- score)
Lab 01	-0.5	-0.3	-0.4	-0.6
Lab 02	1.2	1.5	1.3	1.1
Lab 03	-1.8	-2.1	-1.9	-1.7
Lab 04	0.2	0.1	0.3	0.0
Lab 05	2.5	2.8	2.6	2.4*
Consensus Mean (µg/m³)	55.2	38.9	42.1	25.8
Standard Deviation	4.1	3.2	3.5	2.9

<sup>\*</sup>Z-scores outside the acceptable range of -2 to +2, indicating a potential issue with the laboratory's measurement for that specific compound.

In addition to z-scores, the precision of a laboratory's measurements is also evaluated. This is often done by calculating the relative standard deviation (RSD) for a series of replicate



measurements. A lower RSD indicates higher precision.

Table 2: Intra-laboratory Precision for Toluene Analysis

Laboratory ID	Mean Concentration (μg/m³)	Standard Deviation	Relative Standard Deviation (RSD)
Lab 01	53.1	1.8	3.4%
Lab 02	60.1	2.5	4.2%
Lab 03	47.8	3.1	6.5%
Lab 04	56.0	1.5	2.7%
Lab 05	65.5	4.0	6.1%

## **Experimental Protocols**

The following is a generalized protocol based on common practices in inter-laboratory comparisons for VOC analysis from building products, often following standards such as ISO 16000-6 and ISO 16000-9.

### **Sample Preparation and Distribution**

- Test Sample Creation: A consistent and homogeneous batch of a building material (e.g., lacquer) is prepared.[2]
- Spiking: The material is spiked with a known concentration of a target list of VOCs.[2]
- Sample Distribution: Identical portions of the spiked material are distributed to each
  participating laboratory. These are often provided on an inert substrate, such as in a petri
  dish.[1]

## **VOC Emission Testing and Analysis**

 Chamber Testing: The sample is placed in a micro-emission chamber under controlled conditions of temperature, humidity, and air exchange rate.[3]



- Air Sampling: After a specified equilibration period (e.g., 28 days), a known volume of air is
  drawn from the chamber and passed through a sorbent tube to trap the emitted VOCs.[4]
- Thermal Desorption: The sorbent tube is heated in a thermal desorber, which releases the trapped VOCs into the gas chromatograph.
- GC-MS Analysis: The VOCs are separated by gas chromatography and detected and identified by mass spectrometry.
  - o GC Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms).
  - Oven Temperature Program: A temperature ramp is used to elute the VOCs based on their boiling points.
  - Mass Spectrometer: Operated in scan mode to acquire mass spectra for compound identification and quantification.
- Quantification: The concentration of each VOC is determined by comparing its peak area to a calibration curve generated from certified reference standards.

#### Conclusion

Inter-laboratory comparisons are a vital component of a robust quality assurance program for any laboratory conducting VOC analysis. By participating in these studies and carefully evaluating the results, laboratories can identify potential areas for improvement in their analytical methods, instrumentation, and staff training. For researchers and drug development professionals who rely on accurate VOC data, understanding the principles and outcomes of these comparisons is essential for making informed decisions and ensuring the reliability of their findings. The use of standardized methods and participation in proficiency testing schemes are key to achieving comparable and high-quality data across different laboratories and studies.

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